Ethanol, 2-((2-((phenylmethyl)amino)ethyl)amino)- Ethanol, 2-((2-((phenylmethyl)amino)ethyl)amino)-
Brand Name: Vulcanchem
CAS No.: 54119-37-8
VCID: VC18748568
InChI: InChI=1S/C11H18N2O/c14-9-8-12-6-7-13-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2
SMILES:
Molecular Formula: C11H18N2O
Molecular Weight: 194.27 g/mol

Ethanol, 2-((2-((phenylmethyl)amino)ethyl)amino)-

CAS No.: 54119-37-8

Cat. No.: VC18748568

Molecular Formula: C11H18N2O

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

Ethanol, 2-((2-((phenylmethyl)amino)ethyl)amino)- - 54119-37-8

Specification

CAS No. 54119-37-8
Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
IUPAC Name 2-[2-(benzylamino)ethylamino]ethanol
Standard InChI InChI=1S/C11H18N2O/c14-9-8-12-6-7-13-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2
Standard InChI Key PEORPEBHZUHNFF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CNCCNCCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethanol, 2-((2-((phenylmethyl)amino)ethyl)amino)- (IUPAC name: 2-[(2-(benzylamino)ethyl)amino]ethanol) features a central ethanol moiety (C₂H₅OH) modified at the β-position by a branched amine chain. The structure comprises:

  • A primary ethanol group (-CH₂CH₂OH).

  • A secondary amine (-NH-) linked to an ethyl spacer (-CH₂CH₂-).

  • A benzyl group (C₆H₅CH₂-) attached to the terminal amine.

This configuration yields the molecular formula C₁₁H₁₈N₂O and a calculated molecular weight of 194.28 g/mol. The presence of both hydrophilic (ethanol, amine) and hydrophobic (benzyl) groups imparts amphiphilic properties, influencing solubility and reactivity .

Physicochemical Characteristics

While experimental data for this specific compound are scarce, extrapolation from structurally related compounds provides preliminary insights:

PropertyEthanol, 2-((2-((phenylmethyl)amino)ethyl)amino)-2-(2-Aminoethylamino)ethanol Ethanol, 2-((bis(phenylmethyl)amino)ethyl)amino)-
Molecular FormulaC₁₁H₁₈N₂OC₄H₁₂N₂OC₂₅H₃₀N₂O
Molecular Weight (g/mol)194.28104.15374.5
Boiling Point (°C)~240 (estimated)238–240Not reported
Density (g/cm³)~1.03 (similar to )1.03Not reported
SolubilityMiscible in polar solvents (e.g., water, ethanol)Fully water-solubleLimited water solubility

The compound’s hygroscopicity and basicity (pKa ~8–10) are attributable to its amine groups, while the benzyl moiety enhances lipophilicity, enabling potential interfacial activity .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Ethanol, 2-((2-((phenylmethyl)amino)ethyl)amino)- likely involves multi-step nucleophilic substitution and reduction reactions, as inferred from analogous compounds :

  • Initial Amination:
    Reaction of 2-chloroethanol with ethylenediamine forms 2-(2-aminoethylamino)ethanol, a precursor .

    HOCH2CH2Cl+H2NCH2CH2NH2HOCH2CH2NHCH2CH2NH2+HCl\text{HOCH}_2\text{CH}_2\text{Cl} + \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{HOCH}_2\text{CH}_2\text{NHCH}_2\text{CH}_2\text{NH}_2 + \text{HCl}
  • Benzylation:
    Introducing the benzyl group via reductive amination or alkylation using benzyl chloride:

    HOCH2CH2NHCH2CH2NH2+C6H5CH2ClHOCH2CH2NHCH2CH2NHCH2C6H5+HCl\text{HOCH}_2\text{CH}_2\text{NHCH}_2\text{CH}_2\text{NH}_2 + \text{C}_6\text{H}_5\text{CH}_2\text{Cl} \rightarrow \text{HOCH}_2\text{CH}_2\text{NHCH}_2\text{CH}_2\text{NHCH}_2\text{C}_6\text{H}_5 + \text{HCl}
  • Purification:
    Chromatographic techniques (e.g., HPLC) or recrystallization ensure >95% purity.

Catalytic and Process Optimization

Recent patents highlight the use of palladium on carbon (Pd/C) and phase-transfer catalysts to enhance reaction efficiency and reduce byproducts . For instance, hydrogenation under mild conditions (25–50°C, 1–3 atm H₂) achieves >90% yield in benzylation steps .

Comparative Analysis with Structural Analogs

Reactivity and Stability

  • vs. 2-(2-Aminoethylamino)ethanol : The benzyl group in Ethanol, 2-((2-((phenylmethyl)amino)ethyl)amino)- enhances lipid solubility but reduces aqueous solubility compared to the unsubstituted analog.

  • vs. Ethanol, 2-((bis(phenylmethyl)amino)ethyl)amino)-: The mono-benzyl derivative exhibits lower steric hindrance, enabling faster reaction kinetics in nucleophilic substitutions.

Biological Activity

While the bis-benzylated analog shows moderate receptor-binding affinity (Ki ~50 nM for serotonin receptors), the mono-benzyl variant’s bioactivity remains uncharacterized, necessitating further study.

Research Gaps and Future Directions

  • Experimental Characterization: Empirical validation of physicochemical properties (e.g., crystallinity, thermal stability) is critical.

  • Toxicological Profiling: No data exist on acute toxicity or ecotoxicological impacts, warranting OECD guideline-compliant assays.

  • Application-Specific Formulations: Exploring its efficacy in drug-delivery systems or CO₂ capture technologies could unlock novel uses.

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